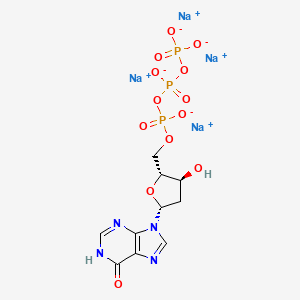

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that belongs to the class of nucleotides. It is a derivative of adenosine triphosphate (ATP), which plays a crucial role in cellular energy transfer. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves multiple steps. The process typically starts with the preparation of the nucleoside, followed by phosphorylation to introduce the triphosphate group. The reaction conditions often require the use of protective groups to prevent unwanted side reactions and the use of specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous purification steps such as chromatography to isolate the desired product. Quality control measures are implemented to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the purine ring or the triphosphate group.

Substitution: Substitution reactions can occur at the hydroxyl groups or the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and pathways.

Biology: Plays a role in studying cellular processes, particularly those involving energy transfer and signal transduction.

Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a potential drug target.

Industry: Utilized in the production of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its interaction with various enzymes and proteins within the cell. It acts as a substrate for kinases and other enzymes involved in phosphorylation processes. The compound’s molecular targets include ATP-binding proteins and enzymes that regulate cellular energy metabolism. The pathways involved are crucial for maintaining cellular homeostasis and energy balance.

Comparison with Similar Compounds

Similar Compounds

Adenosine Triphosphate (ATP): The parent compound, essential for cellular energy transfer.

Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.

Cytidine Triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.

Uridine Triphosphate (UTP): Involved in carbohydrate metabolism and glycogen synthesis.

Uniqueness

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and the presence of the sodium ion, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it valuable for specific research applications, particularly in studying the effects of phosphorylation and energy transfer in cells.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate (commonly referred to as Sodium HTP) is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological mechanisms, applications, and research findings associated with this compound.

Structural Overview

Sodium HTP is characterized by its triphosphate group attached to a modified purine base within a tetrahydrofuran ring. The stereochemistry of the molecule is crucial for its biological interactions. The presence of the sodium ion enhances solubility and reactivity in physiological conditions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₁N₄NaO₇P₃ |

| Molecular Weight | 376.17 g/mol |

| CAS Number | 14999-52-1 |

| Purity Specifications | Typically >95% |

Sodium HTP functions primarily as a substrate for various kinases and enzymes involved in phosphorylation processes. Its mechanism includes:

- Energy Transfer : Acts similarly to ATP in cellular energy metabolism.

- Signal Transduction : Involved in pathways that regulate cell signaling and metabolic processes.

- Nucleotide Metabolism : Influences the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis.

The compound's interaction with ATP-binding proteins is critical for maintaining cellular homeostasis and energy balance.

Biological Activity

Research indicates that Sodium HTP has multiple biological activities:

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication by interfering with nucleotide metabolism.

- Anticancer Effects : Investigations into its role in apoptosis and cell proliferation pathways show promise as a potential anticancer agent.

- Metabolic Regulation : It may play a role in regulating metabolic disorders by modulating energy pathways.

Case Studies

-

Antiviral Research :

- A study demonstrated that Sodium HTP exhibited inhibitory effects on RNA viruses by disrupting their replication cycles through competitive inhibition of nucleotide incorporation into viral RNA .

-

Cancer Cell Studies :

- In vitro studies showed that Sodium HTP induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Metabolic Pathway Analysis :

Comparison with Similar Compounds

To better understand the uniqueness of Sodium HTP, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| Adenosine Triphosphate (ATP) | Contains ribose sugar and three phosphates | Central role in energy transfer |

| Guanosine Monophosphate (GMP) | Involved in signaling pathways | Key player in RNA synthesis |

| Cytidine Triphosphate (CTP) | Contains ribose sugar and three phosphates | Vital for lipid biosynthesis |

Sodium HTP stands out due to its specific stereochemistry and functional groups that enhance its biological activity compared to other nucleotides.

Properties

Molecular Formula |

C10H11N4Na4O13P3 |

|---|---|

Molecular Weight |

580.09 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15N4O13P3.4Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |

InChI Key |

RUOULBIIYCCROC-YYWCTZDQSA-J |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.